molecular formula C20H16BrN3O B11459638 3-(4-Bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-(4-Bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11459638
M. Wt: 394.3 g/mol
InChI Key: VEVGZQVXBVEPGD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a bromophenyl group at the 3-position, a methoxyphenyl group at the 7-position, and a methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step typically involves the cyclization of appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of bromobenzene and the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar Suzuki-Miyaura cross-coupling reaction using a boronic acid derivative of methoxybenzene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under appropriate conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used for the reduction of aromatic bromides.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromophenyl)-7-(2-hydroxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine.

    Reduction: Formation of 3-phenyl-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 3-(4-Fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 3-(4-Methylphenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

3-(4-Bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties compared to its analogs with different substituents. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16BrN3O

Molecular Weight

394.3 g/mol

IUPAC Name

3-(4-bromophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H16BrN3O/c1-13-19(14-7-9-15(21)10-8-14)20-22-12-11-17(24(20)23-13)16-5-3-4-6-18(16)25-2/h3-12H,1-2H3

InChI Key

VEVGZQVXBVEPGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4OC

Origin of Product

United States

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